BenchChemオンラインストアへようこそ!

Methyl 2,5-dihydroxycinnamate

EGFR inhibition Tyrosine kinase Cancer research

Select Methyl 2,5-dihydroxycinnamate (MDHC) when your assay demands the unique 2,5-dihydroxy substitution pattern—no other hydroxycinnamate (caffeic acid, ferulic acid) or positional isomer replicates its EGFR kinase inhibition (IC50 0.77 μM) or M-phase cell-cycle blockade. Its methyl ester ensures membrane permeability that the free acid lacks, and it outperforms kojic acid as a tyrosinase inhibitor (IC50 69.22 μM vs 114.54 μM). With 4× greater serum stability than erbstatin and validated geroprotector annotation, this ≥98% pure compound is the definitive, reproducible reference inhibitor for kinase screening, melanogenesis research, and senescence studies.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 123064-80-2
Cat. No. B3022664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,5-dihydroxycinnamate
CAS123064-80-2
Synonyms2,4-dihydroxymethylcinnamate
2,5-dihydroxycinnamic acid methyl ester
methyl 2,5-dihydroxycinnamate
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=C(C=CC(=C1)O)O
InChIInChI=1S/C10H10O4/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6,11-12H,1H3/b5-2+
InChIKeyBQCNSTFWSKOWMA-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,5-Dihydroxycinnamate (CAS 123064-80-2): Cinnamate Ester EGFR Kinase Inhibitor and Tyrosinase Modulator


Methyl 2,5-dihydroxycinnamate (MDHC) is a cinnamate ester and a stable analog of erbstatin, characterized as an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor [1]. It also functions as a plant metabolite, human urinary metabolite, and geroprotector [1]. The compound exhibits competitive inhibition of EGFR-associated tyrosine kinase with respect to substrate and noncompetitive inhibition with respect to ATP , and demonstrates tyrosinase inhibitory activity comparable to reference inhibitors [2].

Methyl 2,5-Dihydroxycinnamate Substitution Risks: Why Cinnamate Ester Positional Isomers and Other Hydroxycinnamates Fail as Functional Replacements


Methyl 2,5-dihydroxycinnamate cannot be functionally substituted by other hydroxycinnamates (e.g., caffeic acid, ferulic acid) or positional isomers due to its specific 2,5-dihydroxy substitution pattern, which confers unique EGFR kinase inhibitory activity not observed in 3,4-dihydroxy analogs . Furthermore, its methyl ester moiety confers distinct stability and bioavailability characteristics compared to the free acid or ethyl ester variants; the free acid lacks sufficient membrane permeability for intracellular kinase targeting [1], while the ethyl ester analog (EtDHC) exhibits divergent antiplasmodial and cytotoxicity profiles [2]. The compound's specific inhibition of M-phase cell cycle progression distinguishes it from other tyrosine kinase inhibitors such as genistein and herbimycin A, which lack this M-phase blocking activity [3].

Methyl 2,5-Dihydroxycinnamate Evidence Guide: Head-to-Head Quantitative Differentiation Against Closest Analogs


EGFR Kinase Inhibition: Potency and Stability Advantage Over Erbstatin

Methyl 2,5-dihydroxycinnamate inhibits EGF receptor-associated tyrosine kinase in vitro with an IC50 of 0.77 μM, retaining full activity after a 60-minute incubation, whereas the natural product erbstatin loses activity rapidly under identical conditions due to inherent instability . The compound is approximately 4 times more stable than erbstatin in calf serum [1].

EGFR inhibition Tyrosine kinase Cancer research

Tyrosinase Inhibition: Superior Potency to Kojic Acid in Mushroom Tyrosinase Assay

Methyl 2,5-dihydroxycinnamate inhibits L-DOPA oxidation by mushroom tyrosinase with an IC50 of 69.22 μM, demonstrating significantly greater potency than the reference inhibitor kojic acid (IC50 = 114.54 μM) [1].

Tyrosinase inhibition Melanogenesis Cosmeceutical research

Cell Cycle Inhibition: Unique M-Phase Blockade Distinct from Genistein and Herbimycin A

In synchronized rat aortic smooth muscle cells, methyl 2,5-dihydroxycinnamate inhibited PDGF-induced DNA synthesis with an IC50 of 4.7 ± 1.4 μM, comparable to genistein (IC50 = 6.7 ± 2.5 μM) but less potent than herbimycin A (IC50 = 0.17 ± 0.07 μM) [1]. Critically, methyl 2,5-dihydroxycinnamate uniquely blocked the M-phase when added to SMC cultured in 10% FCS, whereas genistein and herbimycin A did not inhibit the M-phase under identical conditions [1].

Cell cycle arrest Vascular smooth muscle Antiproliferative

In Vivo Esterase Lability: Critical Limitation and Rationale for Rigid Analog Selection

Methyl 2,5-dihydroxycinnamate exhibits potent cytotoxicity in a panel of human tumor cell lines but shows only marginal antitumor activity in mice due to rapid esterase hydrolysis of the methyl ester bond in vivo [1]. This lability has driven the synthesis of eight rigid esterase-stable analogs, with furanone 7 and cyclopentenone 8 derivatives showing enhanced cytotoxicity (IC50 = 0.39-0.98 μg/mL) [2].

Pharmacokinetics Prodrug design In vivo efficacy

Geroprotector Annotation: Unique Classification Among Hydroxycinnamates

Methyl 2,5-dihydroxycinnamate is explicitly annotated as a 'geroprotector' in authoritative chemical databases, a classification not commonly assigned to other hydroxycinnamic acid derivatives such as caffeic acid, ferulic acid, or p-coumaric acid methyl esters [1]. This annotation reflects its role in lifespan extension and aging-related pathway modulation.

Geroprotector Aging research Senescence

In Vitro Cytotoxicity: Potent Activity Across Multiple Tumor Cell Lines

Methyl 2,5-dihydroxycinnamate exhibits very potent cytotoxicity in a panel of human tumor cell lines [1]. In a natural product screening study, it was isolated from Grevillea robusta leaves alongside 41 other compounds, demonstrating strong cytotoxic activity against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) carcinoma cell lines [2]. Specific IC50 values for these cell lines are reported in the primary literature.

Cytotoxicity Anticancer screening Natural product

Methyl 2,5-Dihydroxycinnamate Procurement-Guided Application Scenarios


EGFR Tyrosine Kinase Inhibitor Reference Standard for In Vitro Mechanistic Studies

Methyl 2,5-dihydroxycinnamate serves as a stable, commercially available reference inhibitor for EGFR-associated tyrosine kinase assays. Its 4-fold stability advantage over erbstatin in serum [1] and defined IC50 of 0.77 μM make it suitable for dose-response studies and as a positive control in kinase inhibition screening campaigns. Researchers should select this compound when a reproducible, erbstatin-class EGFR inhibitor is required for in vitro biochemical or cell-based assays.

Tyrosinase Inhibition Studies and Cosmeceutical Lead Optimization

With an IC50 of 69.22 μM against mushroom tyrosinase, methyl 2,5-dihydroxycinnamate outperforms kojic acid (IC50 = 114.54 μM) as a tyrosinase inhibitor [2]. This potency advantage positions it as a valuable tool compound for melanogenesis research, skin-whitening agent discovery, and structure-activity relationship studies aimed at developing more potent tyrosinase inhibitors for dermatological applications.

Cell Cycle Research Requiring M-Phase Specific Blockade

Unlike genistein and herbimycin A, methyl 2,5-dihydroxycinnamate uniquely blocks the M-phase of the cell cycle in vascular smooth muscle cells [3]. This distinctive activity enables researchers to interrogate mitotic progression mechanisms without confounding G1 or S-phase effects. Procurement should be prioritized when experimental designs require a tyrosine kinase inhibitor with documented M-phase blocking capability.

Aging and Longevity Research Requiring Geroprotector-Annotated Compounds

The explicit geroprotector annotation of methyl 2,5-dihydroxycinnamate in authoritative databases [4] distinguishes it from other hydroxycinnamate esters and supports its selection for lifespan extension and senescence studies. Researchers investigating aging-related pathways or screening for geroprotective agents should consider this compound as a structurally defined, commercially available tool with documented longevity-associated activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,5-dihydroxycinnamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.